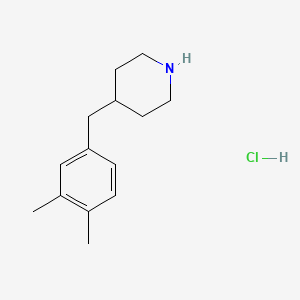

4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride

Übersicht

Beschreibung

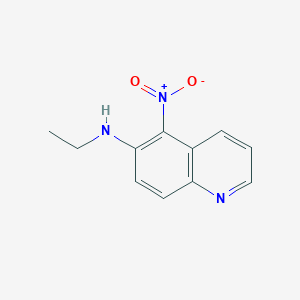

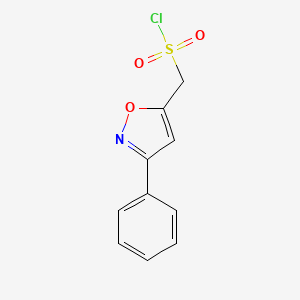

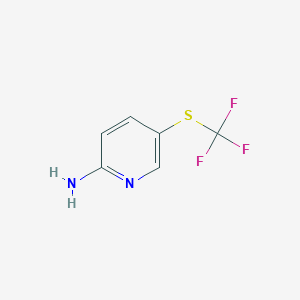

“4-(3,4-Dimethyl-benzyl)-piperidine hydrochloride” is a chemical compound that likely contains a piperidine ring, which is a common structure in many pharmaceutical drugs . The “3,4-Dimethyl-benzyl” part suggests that there is a benzyl group (a benzene ring attached to a CH2 group) with two methyl groups (CH3) attached to the 3rd and 4th carbon atoms of the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 3,4-dimethylbenzyl chloride with piperidine . This is a type of nucleophilic substitution reaction, where the piperidine acts as a nucleophile and attacks the electrophilic carbon in the benzyl chloride .Molecular Structure Analysis

The molecular structure of this compound would consist of a six-membered piperidine ring attached to a benzene ring via a CH2 group . The benzene ring would have two methyl groups attached to it .Chemical Reactions Analysis

As a benzyl compound, it might undergo reactions typical of benzyl groups, such as oxidation or reduction . The piperidine ring could also potentially undergo reactions, such as protonation under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring might make it a base, and it might be soluble in organic solvents due to the benzene ring .Wissenschaftliche Forschungsanwendungen

Anxiolytic-like Activity and Pharmacological Evaluation

A novel derivative with potential anxiolytic-like properties, N-cycloalkyl-N-benzoylpiperazine, was synthesized and evaluated for its pharmacological activity. This compound demonstrated significant anxiolytic-like effects in vivo without affecting locomotor activity or motor coordination, highlighting its potential as a lead structure for developing new anxiolytic drugs. The anxiolytic-like properties are mediated by the opioid system, suggesting a novel interaction mechanism worth further exploration (Strub et al., 2016).

Antineoplastic and Antimicrobial Properties

A series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones demonstrated excellent cytotoxic properties, showing greater tumor-selective toxicity and the ability to modulate multi-drug resistance. These molecules have promising antimalarial and antimycobacterial properties, indicating their potential as candidate antineoplastic drug candidates. Their modes of action include apoptosis induction, generation of reactive oxygen species, and affecting mitochondrial functions (Hossain et al., 2020).

Neurobiological Research

The unique pharmacological spectrum of Ohmefentanyl, a 4-anilidopiperidine class of opiates, has been reviewed, focusing on its chemistry and pharmacology. This includes studies on mixtures of stereoisomers and their biological properties, providing insights into the molecular basis of opioid receptor-mediated phenomena. Such research contributes significantly to understanding opioid receptor interactions and the development of pharmacophores (Brine et al., 1997).

Metabolic Pathways and Drug Interactions

The disposition and metabolism of arylpiperazine derivatives, including their N-dealkylation to 1-aryl-piperazines, highlight the complexity of their interaction with neurotransmitter receptors and their potential as clinical applications in treating depression, psychosis, or anxiety. This area of research sheds light on the extensive pre-systemic and systemic metabolism of these compounds, offering valuable insights for developing new therapeutic agents (Caccia, 2007).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-[(3,4-dimethylphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N.ClH/c1-11-3-4-14(9-12(11)2)10-13-5-7-15-8-6-13;/h3-4,9,13,15H,5-8,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNDSQONWLEINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2CCNCC2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656571 | |

| Record name | 4-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945374-66-3 | |

| Record name | 4-[(3,4-Dimethylphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1452204.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1452208.png)